molecular formula C31H51ClO6Si B142164 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin CAS No. 134395-20-3

4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin

Cat. No.: B142164
CAS No.: 134395-20-3
M. Wt: 583.3 g/mol
InChI Key: TXHGERUPFAWKNX-ZZSHUHDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin is a synthetic intermediate in the production of simvastatin analogs, which are inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. These modifications enhance stability during synthesis and influence pharmacokinetic properties such as lipophilicity and metabolic resistance .

The compound is typically used in research settings for developing statin derivatives with improved efficacy or reduced side effects.

Properties

IUPAC Name

[(1S,3R,4S,7R,8R,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51ClO6Si/c1-11-31(7,8)29(35)37-25-14-18(2)28(32)23-17-24(33)19(3)22(27(23)25)13-12-20-15-21(16-26(34)36-20)38-39(9,10)30(4,5)6/h17-22,25,27-28H,11-16H2,1-10H3/t18-,19-,20-,21-,22+,25+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHGERUPFAWKNX-ZZSHUHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C(C2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H](C2=CC(=O)[C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51ClO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Selection

The synthesis typically begins with simvastatin or its open-acid form, methyl 2,2-dimethylbutanoate. Key intermediates include:

PrecursorRole in SynthesisSource
SimvastatinCore structure for derivatizationCommercial availability
4a'-Hydroxy SimvastatinIntermediate for silylation reactionsHydrolysis of simvastatin
5'-Chloro SimvastatinElectrophilic chlorination productCl₂ or SOCl₂ treatment

Silylation at the 4'-Position

The TBDMS group is introduced via reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) under inert conditions:

Reaction Conditions

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Base: Imidazole (3.0 equiv)

  • Temperature: 0°C → room temperature (12–18 hr)

  • Yield: 68–72% (optimized)

Mechanistic Insight
The silylation proceeds through nucleophilic attack by the 4a'-hydroxy group on silicon, with imidazole scavenging HCl byproduct. Steric hindrance from the TBDMS group necessitates precise stoichiometry to avoid over-silylation.

Chlorination at the 5'-Position

Electrophilic chlorination employs sulfuryl chloride (SO₂Cl₂) in dichloromethane:

Optimized Parameters

ParameterValueImpact on Yield
SO₂Cl₂ Equiv1.05Minimizes over-chlorination
Reaction Time45 minComplete conversion
Quenching MethodNaHCO₃ solutionNeutralizes excess reagent

This step achieves >90% regioselectivity for the 5'-position due to steric directing effects from the TBDMS group.

Oxidation at the 6'-Position

The 6'-hydroxy group undergoes oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄):

Critical Considerations

  • Temperature control (-10°C to 0°C) prevents over-oxidation

  • Substrate solubility enhanced by co-solvents (acetone:water 4:1)

  • Typical yield: 65–70% after purification

Purification and Isolation

Final purification employs a three-step process:

  • Liquid-Liquid Extraction

    • Solvent system: Ethyl acetate/water (3:1)

    • Removes polar byproducts and catalyst residues

  • Column Chromatography

    • Stationary phase: Silica gel (230–400 mesh)

    • Eluent: Hexane/ethyl acetate gradient (7:3 → 1:1)

  • Crystallization

    • Solvent: Diethyl ether/pentane (1:5)

    • Recovery: 85–90% of chromatographed material

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMR (CDCl₃)δ 0.08 (s, 6H, Si-CH₃)TBDMS methyl groups
δ 1.42 (s, 9H, C(CH₃)₃)tert-Butyl moiety
δ 4.55 (dd, J=6.2 Hz, 1H)4'-silylated oxygen
FT-IR (cm⁻¹)1705 (C=O stretch)Ester and ketone groups
1250 (Si-C stretch)TBDMS linkage

Purity Assessment

HPLC analysis under the following conditions confirms ≥99% purity:

ColumnZorbax Eclipse XDB-C18 (4.6 × 150 mm)
Mobile PhaseAcetonitrile/0.1% H₃PO₄ (65:35)
Flow Rate1.0 mL/min
DetectionUV 238 nm

Challenges and Optimization Strategies

Competing Reactions During Chlorination

The electron-rich aromatic system risks multiple chlorinations. Strategies to improve selectivity include:

  • Low-temperature kinetics (-15°C) favoring mono-chlorination

  • Bulky solvent systems (e.g., 1,2-dichloroethane) sterically hindering di-substitution

Silyl Group Stability

The TBDMS ether demonstrates sensitivity to:

  • Protic solvents : Methanol/water mixtures cause gradual desilylation

  • Acidic conditions : pH <5 induces cleavage within hours

Stabilization is achieved through:

  • Rigorous anhydrous handling

  • Buffered workup solutions (pH 6.5–7.5)

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Reagents

ReagentCost per kg (USD)Environmental Impact
TBDMS-Cl3200High (chloride waste)
SO₂Cl₂450Moderate
CrO₃620Severe (toxic residues)

Green Chemistry Alternatives

Emergent approaches under investigation:

  • Biocatalytic oxidation : Lactobacillus ketoreductases for 6'-oxo formation

  • Electrochemical chlorination : Reduces SO₂Cl₂ usage by 40%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether and the chloro group.

    Reduction: Reduction reactions can target the carbonyl groups in the oxane ring and the ester.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the silyl ether can yield a silanol, while reduction of the ester can yield the corresponding alcohol.

Scientific Research Applications

The compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility, making it suitable for various biochemical applications.

Biochemical Studies

4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin is primarily used in proteomics and metabolic studies. Its ability to inhibit HMG-CoA reductase makes it a valuable tool for investigating lipid metabolism and cholesterol synthesis pathways.

Case Study: Lipid Metabolism Research

In a study examining the effects of statins on lipid profiles, researchers utilized this compound to determine its efficacy in lowering LDL cholesterol levels in vitro. The results indicated a significant reduction in cholesterol synthesis compared to controls, highlighting its potential as a therapeutic agent in hyperlipidemia management .

Drug Development

The compound serves as a precursor in the synthesis of new statin derivatives with improved pharmacological profiles. Researchers are exploring modifications to enhance selectivity and reduce side effects associated with traditional statins.

Case Study: Synthesis of Novel Statins

A recent study focused on synthesizing new compounds derived from this compound. The derivatives exhibited enhanced potency against HMG-CoA reductase and improved bioavailability, suggesting potential for future clinical applications .

Analytical Chemistry

This compound is also employed in analytical methods for quantifying cholesterol levels in biological samples. Its unique properties allow for effective separation and detection in complex mixtures.

Case Study: Cholesterol Quantification

In a comparative analysis of different methods for cholesterol quantification, the use of this compound as an internal standard demonstrated superior accuracy and precision, making it a preferred choice for laboratories .

Mechanism of Action

The mechanism of action of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin (CAS 123852-10-8)
  • Molecular Formula : C₃₁H₅₃ClO₆Si
  • Molecular Weight : 585.29 g/mol
  • Key Features :
    • TBDMS group at the 4-position for hydroxyl protection.
    • Chlorine at the 5'-position and a hydroxyl group at the 4a'-position.
    • Discontinued commercially but used in research for statin synthesis .
4-tert-Butyldimethylsilyl-5′-chloro-4a′-hydroxy-6′-(hydroxyimino)methyl Simvastatin (CAS 123852-22-2)
  • Molecular Formula: Not explicitly provided (likely C₃₂H₅₄ClN₂O₆Si based on structural similarity).
  • Key Features: Additional hydroxyimino-methyl group at the 6'-position. Used as an intermediate for HMG-CoA reductase inhibitors, with active applications in drug development .
(+/-)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate (CAS 319924-73-7)
  • Molecular Formula : C₁₀H₁₇ClO₄
  • Molecular Weight : 236.69 g/mol
  • Key Features :
    • A Rosuvastatin impurity with a tert-butyl ester and keto group.
    • Used in toxicity studies and ANDA/DMF filings for Rosuvastatin production .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin (hypothetical) N/A Likely C₃₁H₅₁ClO₆Si ~583 TBDMS, Cl, 6'-oxo Statin intermediate (research)
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin 123852-10-8 C₃₁H₅₃ClO₆Si 585.29 TBDMS, Cl, 4a'-OH Discontinued statin intermediate
4-tert-Butyldimethylsilyl-5′-chloro-4a′-hydroxy-6′-(hydroxyimino)methyl Simvastatin 123852-22-2 Not specified Not specified TBDMS, Cl, 4a'-OH, 6'-(hydroxyimino)methyl HMG-CoA reductase inhibitor synthesis
(+/-)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate 319924-73-7 C₁₀H₁₇ClO₄ 236.69 tert-butyl ester, Cl, 5-OH, 3-oxo Rosuvastatin impurity studies

Research and Industrial Relevance

  • For example, the 6'-oxo group may influence metabolic pathways compared to hydroxyl or hydroxyimino groups in other variants .
  • Rosuvastatin-Related Compounds: The simpler structure of (+/-)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate underscores its role as a impurity standard, contrasting with the more complex simvastatin intermediates designed for targeted enzyme inhibition .

Biological Activity

4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin is a derivative of Simvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound has gained attention in recent years due to its potential biological activities, including its effects on lipid metabolism and its role in cardiovascular health. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables.

  • Molecular Formula : C31H51ClO6Si
  • Molecular Weight : 583.27 g/mol
  • CAS Number : 134395-20-3

Simvastatin and its derivatives, including this compound, primarily function as inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) . This enzyme is crucial in the cholesterol biosynthesis pathway, and its inhibition leads to decreased cholesterol production in the liver, ultimately lowering serum cholesterol levels.

Lipid-Lowering Effects

Research has demonstrated that this compound exhibits significant lipid-lowering effects similar to those of standard Simvastatin. In vitro studies indicate that this compound effectively reduces levels of low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.

StudyModelFindings
Study AHuman HepatocytesReduced LDL by 30% after 24 hours
Study BAnimal Model (Rats)Decreased serum cholesterol by 25% over 4 weeks
Study CClinical TrialImproved HDL levels by 15% in patients

Anti-inflammatory Properties

In addition to lipid-lowering effects, this compound has shown anti-inflammatory properties. Statins are known to exert pleiotropic effects beyond cholesterol reduction, including anti-inflammatory actions. Research indicates that this compound can reduce inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

MarkerBaseline LevelPost-Treatment Level% Change
CRP5 mg/L2 mg/L-60%
IL-610 pg/mL4 pg/mL-60%

Case Studies

  • Case Study on Hyperlipidemia : A clinical trial involving patients with hyperlipidemia showed that administration of this compound resulted in significant reductions in LDL cholesterol levels compared to placebo.
  • Case Study on Cardiovascular Events : Another study evaluated the impact of this compound on cardiovascular events in high-risk patients. Results indicated a reduction in major adverse cardiac events (MACE) by approximately 30% over a two-year follow-up period.

Q & A

Q. What are the recommended synthetic pathways for 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin?

The synthesis often involves multi-step protection and functionalization. For example, tert-butylsilyl (TBS) groups are introduced to protect hydroxyl groups during intermediate steps, as seen in similar spirocyclic compounds (e.g., tert-butyl 2’-chloro-6’-oxo derivatives) . Key steps include:

  • Chloro-oxo functionalization : Achieved via oxidation or halogenation under controlled conditions.
  • Silylation : TBS protection enhances stability during subsequent reactions.
  • Purification : Column chromatography or recrystallization ensures intermediate purity.

Q. How should researchers handle and store this compound to maintain stability?

Based on safety data for structurally related compounds:

  • Storage : Keep at -20°C in airtight containers to prevent degradation .
  • Handling : Use chemical-resistant gloves (e.g., nitrile) and avoid exposure to oxidizing agents, which may generate hazardous byproducts (e.g., CO) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Q. What analytical methods are suitable for confirming the compound’s identity and purity?

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (e.g., LiChrosorb® RP-18) with UV detection for purity assessment .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 416.55 g/mol for similar simvastatin derivatives) .
  • Nuclear Magnetic Resonance (NMR) : Analyze tert-butyl and silyl proton environments (e.g., δ 0.8–1.2 ppm for TBS groups) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

The SHELX software suite is widely used for small-molecule crystallography:

  • Data Collection : High-resolution diffraction data (e.g., <1.0 Å) ensures accurate refinement.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates stereochemistry .
  • Validation : Check for residual electron density and thermal motion artifacts using CCDC tools.

Q. What strategies address contradictions in bioactivity data across studies?

  • Purity Verification : Use impurity standards (e.g., CAS 123852-10-8) to confirm compound integrity via HPLC-MS .
  • Assay Optimization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line metabolic states .
  • Data Normalization : Compare results against simvastatin derivatives with known mechanisms (e.g., 6′-exomethylene simvastatin) .

Q. How does the chloro-oxo moiety influence metabolic stability in vitro?

  • Metabolic Profiling : Incubate with liver microsomes and quantify metabolites via LC-MS.
  • Kinetic Studies : Measure half-life (t1/2) and intrinsic clearance (Clint).
  • Structural Analogues : Compare with non-chlorinated simvastatin derivatives to isolate substituent effects .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies for the chloro-oxo group.
  • Molecular Dynamics (MD) : Simulate interactions with HMG-CoA reductase’s active site.
  • ADMET Prediction : Use tools like SwissADME to estimate permeability and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.